![molecular formula C20H25N3O4S2 B2935033 N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-13-3](/img/structure/B2935033.png)
N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their various biological activities and are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The presence of the p-tolyl group (a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position ) and the propylsulfonyl group suggests that the compound could have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the p-tolyl group, and the propylsulfonyl group. Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the pyrazole ring, the p-tolyl group, and the propylsulfonyl group would influence its polarity, solubility, stability, and other properties .Scientific Research Applications
Synthetic Methodologies
An efficient strategy for synthesizing dihydropyrazoles, which are structurally related to the specified compound, from propargyl alcohol and N-sulfonylhydrazone has been described. This synthesis involves a tandem transformation process, with N-sulfonyl allenamide being a key intermediate. The methodology provides a straightforward approach to constructing complex molecules that could be useful in various research applications (Yuanxun Zhu et al., 2011).
Corrosion Inhibition
Research on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, including compounds similar to the one , has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors, forming a pseudo-capacitive protective film on the steel surface. The study provides insights into the adsorption behavior of these molecules, showing that they adhere to the Langmuir adsorption isotherm model and form Fe-inhibitor complexes, which could have implications for industrial applications (L. Olasunkanmi et al., 2016).
COX-2 Inhibition
The installation of a methanesulfonamide group on the C-5 phenyl ring of 1,5-diarylpyrazole has been shown to yield potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. This modification resulted in inhibitors with IC(50) values as low as 30 nM, indicating the potential therapeutic applications of these compounds in treating conditions associated with COX-2 activity (Sunil Kumar Singh et al., 2004).
properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-4-12-29(26,27)23-20(16-10-8-15(2)9-11-16)14-19(21-23)17-6-5-7-18(13-17)22-28(3,24)25/h5-11,13,20,22H,4,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKDYQQXNGVJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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